Lisinopril S,S,S-Diketopiperazine
Overview
Description
Lisinopril S,S,S-Diketopiperazine is a certified reference material and pharmaceutical secondary standard . It is related to Lisinopril , an orally active angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
This product is developed by SynThink’s R&D team using various organic synthesis and analytical techniques . It is used in monitoring and controlling impurity levels in Lisinopril and its related formulations as per International Conference on Harmonization (ICH) formulated guidelines .Molecular Structure Analysis
The empirical formula of Lisinopril S,S,S-Diketopiperazine is C21H29N3O4 . The synonyms for this compound include (S)-2- { (3S,8aS)-3- (4-Aminobutyl)-1,4-dioxohexahydropyrrolo [1,2-a]pyrazin-2 (1H)-yl}-4-phenylbutanoic acid, and (2S)-2- [ (3S,8aS)-3- (4-Aminobutyl)-1,4-dioxohexahydropyrrolo [1,2-a]pyrazin-2 (1H)-yl]-4-phenylbutanoic acid .Chemical Reactions Analysis
As a certified reference material and pharmaceutical secondary standard, Lisinopril S,S,S-Diketopiperazine is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .Physical And Chemical Properties Analysis
The CAS Number of Lisinopril S,S,S-Diketopiperazine is 328385-86-0 . The molecular weight is 387.47 . The product is stored at a temperature of 2-8°C .Scientific Research Applications
Kinetics and Intramolecular Cyclization
- The intramolecular cyclization of lisinopril to diketopiperazine in solid phase was studied using Fourier Transform Infrared (FT-IR) microscopy, revealing an activation energy of approximately 327 kJ/mol for the cyclization reaction (Widjaja & Tan, 2008).
Purification of Diastereomers
- High-speed Countercurrent Chromatography (HSCCC) has been applied for the purification of diastereomers of Lisinopril Diketopiperazine, which occur due to overheating during synthesis (Whiteside et al., 2001).
Chromatographic Analysis
- Chromatographic behavior of lisinopril and its degradation products, including diketopiperazine, was investigated, showing that temperature and pH influence peak shape and chromatographic analysis (Kocijan et al., 2001).
Stereochemical Investigations
- NMR spectroscopy was used for stereochemical analysis of diketopiperazine derivatives of lisinopril, providing insights into configurational assignments and conformational characteristics (Demeter et al., 1998).
Kinetics of Degradation
- The kinetics of degradation of lisinopril in solid phase and the formation of diketopiperazine as a major decomposition product was studied, contributing to understanding the stability of the drug (Stanisz, 2005).
Analytical Method Validation
- A chromatographic method was validated for simultaneous determination of lisinopril and its impurities, including diketopiperazine, in pharmaceuticals (Ivanović et al., 2007).
Thermal-Dependent Processes
- Differential Scanning Calorimetry and Thermogravimetric Analysis were used to investigate the dehydration and intramolecular cyclization of lisinopril, providing critical data on drug stability (Wang et al., 2000).
Methods of Analysis
- A comprehensive review was conducted on various analytical methods for determining lisinopril, including chromatographic and spectroscopic methods, highlighting the drug's analysis in pharmaceutical preparations (Gul et al., 2016).
Drug Interaction Studies
- A study on the impact of green tea catechin ingestion on the pharmacokinetics of lisinopril revealed significant changes in absorption and efficacy, contributing to understanding drug-nutrient interactions (Misaka et al., 2020).
Molecular Mechanics
- Molecular mechanics potential energy function of Lisinopril was performed using conformational analysis and geometry optimization, aiding in understanding the molecular properties of the drug (Otuokere, 2014).
properties
IUPAC Name |
(2S)-2-[(3S,8aS)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMHWCBWYXAOU-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lisinopril S,S,S-Diketopiperazine | |
CAS RN |
328385-86-0 | |
Record name | Lisinopril S,S,S-diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328385860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LISINOPRIL S,S,S-DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ITR705O35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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